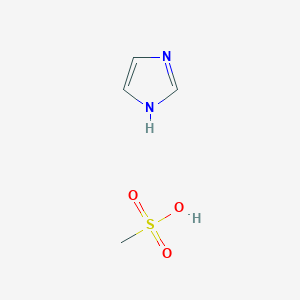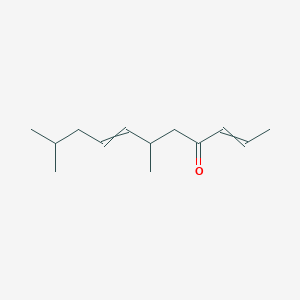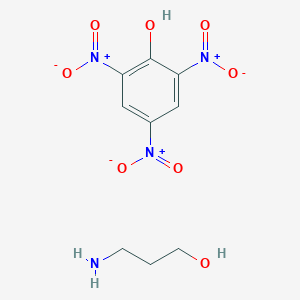![molecular formula C17H22ClNO4 B14430106 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline CAS No. 80742-79-6](/img/structure/B14430106.png)
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is a complex organic compound that features a quinoline core substituted with a long chain of ethoxy groups terminated by a chloroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core The ethoxy chain is then introduced through a series of etherification reactions
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Etherification: The ethoxy groups are introduced through etherification reactions using ethylene glycol and appropriate catalysts.
Chloroethoxy Group Introduction: The final step involves the reaction of the intermediate compound with 2-chloroethanol under basic conditions to introduce the chloroethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline core.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as ethoxyquinoline derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Shorter chain ethoxyquinoline derivatives and ethylene glycol.
Applications De Recherche Scientifique
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline depends on its application. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways. The chloroethoxy group can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy chain but without the quinoline core.
Triethylene glycol monochlorohydrin: Similar ethoxy chain structure but lacks the quinoline core.
Uniqueness
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80742-79-6 |
|---|---|
Formule moléculaire |
C17H22ClNO4 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
8-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]quinoline |
InChI |
InChI=1S/C17H22ClNO4/c18-6-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-7-19-17(15)16/h1-5,7H,6,8-14H2 |
Clé InChI |
KADPEWHDTDKFCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCOCCOCCOCCCl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)


![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)



![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)


![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)

